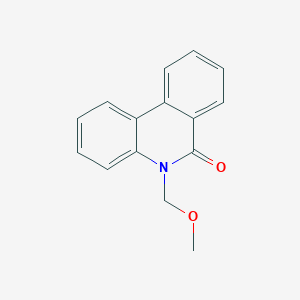
6(5H)-Phenanthridinone, 5-(methoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6(5H)-Phenanthridinone, 5-(methoxymethyl)- is a chemical compound that belongs to the phenanthridinone family. Phenanthridinones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a phenanthridinone core with a methoxymethyl group attached to the 5-position, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of phenanthridinone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6(5H)-Phenanthridinone, 5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrophenanthridinones.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthridinones. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
6(5H)-Phenanthridinone, 5-(methoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Phenanthridinone: The parent compound without the methoxymethyl group.
5-Methoxyphenanthridinone: A similar compound with a methoxy group instead of a methoxymethyl group.
6(5H)-Phenanthridinone, 5-(methyl)-: A derivative with a methyl group at the 5-position.
Uniqueness
6(5H)-Phenanthridinone, 5-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs .
属性
CAS 编号 |
339267-16-2 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
5-(methoxymethyl)phenanthridin-6-one |
InChI |
InChI=1S/C15H13NO2/c1-18-10-16-14-9-5-4-7-12(14)11-6-2-3-8-13(11)15(16)17/h2-9H,10H2,1H3 |
InChI 键 |
UUFCUYRTYNHVGE-UHFFFAOYSA-N |
规范 SMILES |
COCN1C2=CC=CC=C2C3=CC=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


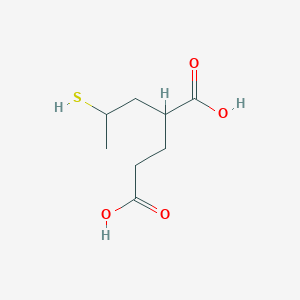
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
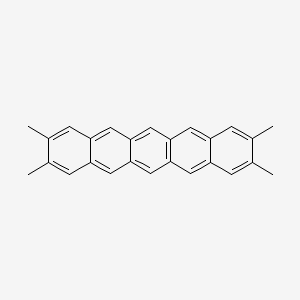
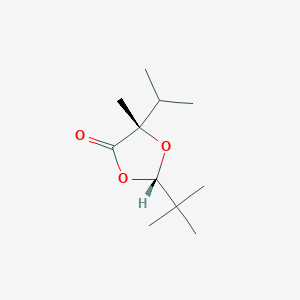
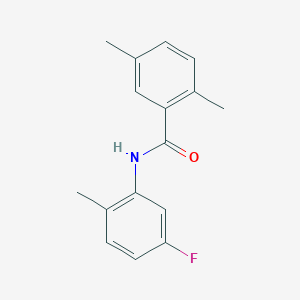
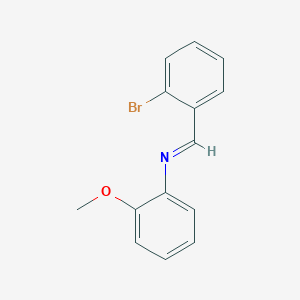
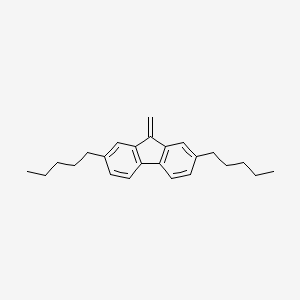
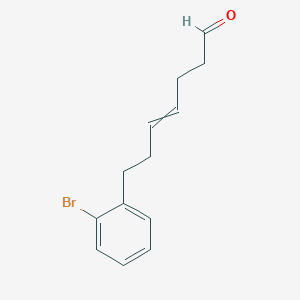
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)


